4-(Chloromethyl)-2,5-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2,5-dimethylbenzoic acid is an aromatic carboxylic acid derivative with the molecular formula C10H11ClO2. This compound is characterized by a benzene ring substituted with a chloromethyl group at the 4-position and two methyl groups at the 2- and 5-positions. It is used in various chemical synthesis processes and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,5-dimethylbenzoic acid typically involves the chloromethylation of 2,5-dimethylbenzoic acid. One common method includes the reaction of 2,5-dimethylbenzoic acid with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, often at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions can yield various substituted benzoic acids.
- Oxidation reactions can produce dicarboxylic acids or other oxidized derivatives.
- Reduction reactions can result in the formation of alcohols or aldehydes.
Scientific Research Applications
4-(Chloromethyl)-2,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: Used in the production of polymers, resins, and other materials with specialized properties
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,5-dimethylbenzoic acid involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid: Lacks the additional methyl groups, which can affect its reactivity and applications.
2,5-Dimethylbenzoic acid: Lacks the chloromethyl group, resulting in different chemical properties and reactivity.
4-Methylbenzoic acid: Has only one methyl group and no chloromethyl group, leading to distinct chemical behavior.
Uniqueness: 4-(Chloromethyl)-2,5-dimethylbenzoic acid is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and versatility in chemical synthesis. Its structure allows for diverse chemical modifications, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
4-(chloromethyl)-2,5-dimethylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
SHHSDYBPFFJXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.